molecular formula C8H9NO3 B2848770 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid CAS No. 17120-26-2

4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid

Cat. No.: B2848770
CAS No.: 17120-26-2
M. Wt: 167.164
InChI Key: ATIAZNFYOJDAIO-UHFFFAOYSA-N
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Description

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula C8H9NO3. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. It is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the reaction of aniline with malonic anhydride under controlled temperature conditions to form an acyl compound. This intermediate is then subjected to redox reactions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, it may inhibit specific enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

4-Formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-6(3-10)5(2)9-7(4)8(11)12/h3,9H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATIAZNFYOJDAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C=O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17120-26-2
Record name 4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3,5-Dimethyl-4-formylpyrrole-2-carboxylic acid ethyl ester (19.52 g, 100 mmol) reported in the references was suspended in ethanol (100 ml) and a 2 N sodium hydroxide aqueous solution (100 ml, 200 mmol), and then stirred for 4 hours under reflux condition. After the completion of the reaction, 200 ml of water and 100 ml of a 2 N hydrochloric acid aqueous solution were added under the ice cooled. The precipitate was collected by filtration, washed with water and diethylether, and dried at reduced pressure to afford 3,5-dimethyl-4-formylpyrrole-2-carboxylic acid (16.18 g, 97%) as a light brown solid.
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Synthesis routes and methods II

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